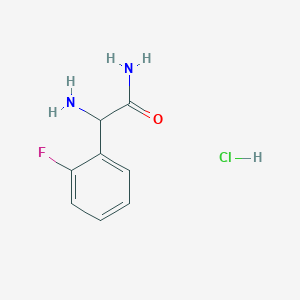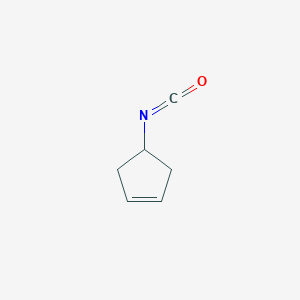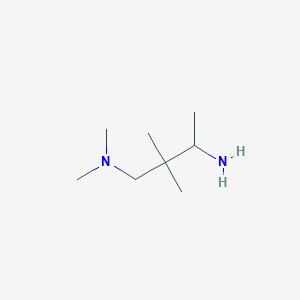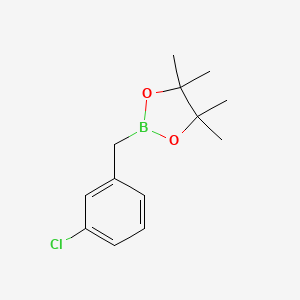
2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
The compound is a boronic ester, which are often used as reagents in organic synthesis . They are particularly useful in Suzuki-Miyaura coupling reactions .
Synthesis Analysis
Boronic esters can be synthesized from a variety of methods, including the reaction of boronic acids with alcohols . Protodeboronation of pinacol boronic esters has been reported, which is a valuable transformation in organic synthesis .Molecular Structure Analysis
The molecular structure of similar compounds, such as 3-(2-Chlorobenzyloxy)phenylboronic acid, consists of a boronic acid group attached to a benzyl group . The exact structure of your compound would depend on the specific arrangement of the atoms .Chemical Reactions Analysis
Boronic esters are involved in a variety of chemical reactions. They can undergo functionalizing deboronation, protodeboronation, and a variety of C-C bond-forming reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 3-Chlorobenzoyl chloride, a similar compound, is a liquid at 20 degrees Celsius and has a molecular weight of 161.03 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biochemical Applications
The compound has been used in the synthesis of derivatives with potential biochemical applications. For instance, Spencer et al. (2002) developed mercapto- and piperazino-methyl-phenylboronic acid derivatives from similar compounds, exploring their inhibitory activity against serine proteases like thrombin. These findings suggest potential biomedical applications, particularly in the modulation of protease activity, which is significant in various physiological processes and diseases (Spencer et al., 2002).
Organometallic Chemistry and Material Science
In organometallic chemistry and material science, derivatives of this compound have been synthesized for various applications. For example, Das et al. (2015) synthesized pinacolylboronate-substituted stilbenes, which show promise in the development of new materials for technologies like LCDs and as potential therapeutics for neurodegenerative diseases (Das et al., 2015).
Catalysis and Synthetic Applications
The compound's derivatives are also utilized in catalysis and synthetic applications. Takagi and Yamakawa (2013) explored the Pd-catalyzed borylation of arylbromides using derivatives of 2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This process is significant in the synthesis of complex organoboron compounds, which are useful intermediates in organic synthesis (Takagi & Yamakawa, 2013).
Electrochemical Studies
In electrochemical studies, compounds like 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane have been analyzed for their electrochemical properties, providing insights into the β-effect of organoborate. This research is pivotal in understanding the electrochemical behaviors of organoboron compounds and their potential applications in electrochemistry and materials science (Tanigawa et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO2/c1-12(2)13(3,4)17-14(16-12)9-10-6-5-7-11(15)8-10/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRXSXFASWKTMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697056 | |
| Record name | 2-[(3-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
517920-59-1 | |
| Record name | 2-[(3-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



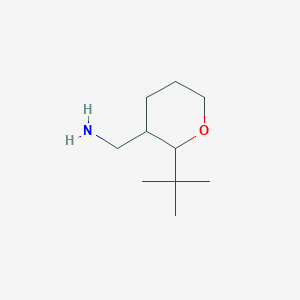
![8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B1524519.png)

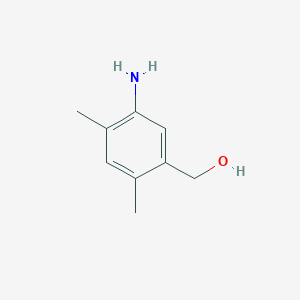
![1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B1524524.png)
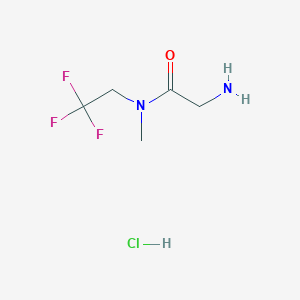

![1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1524528.png)
